molecular formula C15H21FN2O4 B13666316 tert-Butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate

tert-Butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate

Cat. No.: B13666316
M. Wt: 312.34 g/mol
InChI Key: JCLYYADYRYNXEX-UHFFFAOYSA-N
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Description

tert-Butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate is a chemical compound that features a tert-butyl ester and a tert-butoxycarbonyl-protected amino group

Properties

Molecular Formula

C15H21FN2O4

Molecular Weight

312.34 g/mol

IUPAC Name

tert-butyl 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate

InChI

InChI=1S/C15H21FN2O4/c1-14(2,3)21-12(19)9-7-11(16)17-8-10(9)18-13(20)22-15(4,5)6/h7-8H,1-6H3,(H,18,20)

InChI Key

JCLYYADYRYNXEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC=C1NC(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate typically involves the esterification of 5-amino-2-fluoroisonicotinic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The tert-butoxycarbonyl (Boc) protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Deprotection Reactions: TFA in dichloromethane or HCl in methanol.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Substitution Reactions: Substituted derivatives of the original compound.

    Deprotection Reactions: The free amine derivative.

    Ester Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as a prodrug, releasing the active compound upon enzymatic or chemical deprotection. The pathways involved typically include hydrolysis of the ester and Boc groups, leading to the formation of the active species .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 5-amino-2-fluoroisonicotinate: Lacks the Boc protection on the amino group.

    tert-Butyl 5-((tert-butoxycarbonyl)amino)isonicotinate: Lacks the fluorine atom.

Uniqueness

tert-Butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate is unique due to the presence of both the fluorine atom and the Boc-protected amino group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in organic synthesis .

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